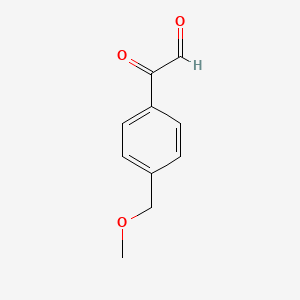
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C10H10O3. It contains both an aldehyde and a ketone functional group, making it a versatile reagent in organic synthesis. This compound is often used in the modification of amino acids and peptides, particularly in the study of protein structures and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde can be synthesized through various methods. One common approach involves the oxidation of 4-(methoxymethyl)acetophenone using oxidizing agents such as selenium dioxide or copper(II) acetate . Another method includes the ozonolysis of phenylacrolein acetals followed by treatment with hydrazides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Selenium dioxide or copper(II) acetate in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the aldehyde and ketone functional groups. In biological systems, it can modify amino acids such as arginine, affecting protein function and structure . The compound can also participate in redox reactions, influencing cellular oxidative states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylglyoxal: Similar structure but lacks the methoxymethyl group.
Methylglyoxal: Contains a methyl group instead of the phenyl group.
Benzil: Contains two ketone groups instead of an aldehyde and a ketone.
Uniqueness
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde is unique due to the presence of the methoxymethyl group, which enhances its reactivity and specificity in chemical reactions. This makes it a valuable reagent in both synthetic and analytical chemistry.
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-[4-(methoxymethyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O3/c1-13-7-8-2-4-9(5-3-8)10(12)6-11/h2-6H,7H2,1H3 |
InChI-Schlüssel |
SHQWKGIFOBSANM-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















